molecular formula C7H8N2O B1598143 3-Methylisonicotinamide CAS No. 251101-36-7

3-Methylisonicotinamide

Cat. No. B1598143
M. Wt: 136.15 g/mol
InChI Key: QMDMUIQZTHZWGH-UHFFFAOYSA-N
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Description

3-Methylisonicotinamide (3-MI) is a derivative of nicotinic acid (NA) and is a promising compound for the development of new drugs and other biotechnological applications. 3-MI is a small molecule that can be easily synthesized and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Metabolic Regulation and Disease Therapy

3-Methylisonicotinamide, a product of Nicotinamide N-methyltransferase (Nnmt) activity, plays a significant role in metabolic regulation. Nnmt, which methylates nicotinamide (a form of vitamin B3), has emerged as a key metabolic regulator in various tissues, including the liver and adipocytes. The enzyme's expression correlates with metabolic parameters in mice and humans, influencing glucose and cholesterol metabolism. Importantly, the metabolic effects of Nnmt are mediated by its product, suggesting a potential pathway for metabolic disease therapy (Hong et al., 2015).

Involvement in Multiple Metabolic Pathways

Beyond its role in clearing excess vitamin B3, Nicotinamide N-methyltransferase (NNMT) impacts multiple metabolic pathways in different tissues and even cancer cells. Its functions extend to consuming methyl donors and generating active metabolites, indicating its broad influence in physiology and disease. This expansion of NNMT's role highlights potential avenues for therapeutic intervention in various conditions (Pissios, 2017).

Role in Adipose Tissue and Homocysteine Secretion

NNMT is also highly active in adipocytes and adipose tissue, contributing significantly to homocysteine secretion. Its activity increases in differentiation-dependent manners in certain cells, and its inhibition can affect homocysteine release. These findings suggest a link between adipose tissue NNMT and elevated plasma homocysteine levels in specific treatments, highlighting its relevance in metabolic processes and potential therapeutic targets (Riederer et al., 2009).

Influence on Stem Cell Survival and Differentiation

In the realm of stem cell research, nicotinamide, closely related to 3-Methylisonicotinamide, has been observed to promote cell survival and differentiation in human pluripotent stem cells. It functions as a kinase inhibitor, affecting pathways crucial for pluripotency and differentiation in stem cell applications. This finding provides valuable insights for developing nicotinamide-related therapies and stem cell applications (Meng et al., 2018).

Sustainable Design for Plant Protection

A study exploring sustainable synthesis of organic salts using naturally occurring nicotinamide (vitamin B3) for application as environmentally friendly agrochemicals has been conducted. The resulting salts, including those related to N-alkylnicotinamide, demonstrated superior herbicidal activity and low environmental risk, suggesting a potential agricultural application of compounds related to 3-Methylisonicotinamide (Stachowiak et al., 2022).

properties

IUPAC Name

3-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDMUIQZTHZWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376256
Record name 3-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisonicotinamide

CAS RN

251101-36-7
Record name 3-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DP Phillips, W Gao, Y Yang, G Zhang… - Journal of Medicinal …, 2014 - ACS Publications
Activation of the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1), has been shown to play a key role in …
Number of citations: 43 pubs.acs.org
K Högenauer, L Arista, N Schmiedeberg… - Journal of Medicinal …, 2014 - ACS Publications
GPBAR1 (also known as TGR5) is a G-protein-coupled receptor (GPCR) that triggers intracellular signals upon ligation by various bile acids. The receptor has been studied mainly for …
Number of citations: 79 pubs.acs.org
S Fiorucci, V Sepe, M Biagioli, B Fiorillo… - Biochemical …, 2023 - Elsevier
The farnesoid-x-receptor (FXR) and the G protein bile acid activated receptor (GPBAR)1 are two bile acid activated receptors highly expressed in entero-hepatic, immune, adipose and …
Number of citations: 2 www.sciencedirect.com
LH Qin, ZL Wang, X Xie, YQ Long - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
… Phosphorus oxychloride (2 mL) was slowly added to a stirred 3-Methylisonicotinamide (25, 300 mg, 2.2 mmol). The resulting solution was heated to reflux for 24 h, then reaction mixture …
Number of citations: 8 www.sciencedirect.com
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
A number of methyl-2-and-3-nitropyridinecarboxamides have been synthesized. It has been established that the presence of atleast one hydrogen atom, adjacent to the N02 function, is …
Number of citations: 13 pubs.acs.org
C Bonnefous, JE Payne, J Roppe… - Journal of medicinal …, 2009 - ACS Publications
There are three isoforms of dimeric nitric oxide synthases (NOS) that convert arginine to citrulline and nitric oxide. Inducible NOS is implicated in numerous inflammatory diseases and, …
Number of citations: 88 pubs.acs.org
C Burnouf, E Auclair, N Avenel, B Bertin… - Journal of Medicinal …, 2000 - ACS Publications
The synthesis, structure−activity relationships, and biological properties of a novel series of potent and selective phosphodiesterase type 4 (PDE4) inhibitors are described. These new …
Number of citations: 56 pubs.acs.org
EL Meredith, O Ardayfio, K Beattie… - Journal of medicinal …, 2010 - ACS Publications
A novel 2,6-naphthyridine was identified by high throughput screen (HTS) as a dual protein kinase C/D (PKC/PKD) inhibitor. PKD inhibition in the heart was proposed as a potential …
Number of citations: 80 pubs.acs.org

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